1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-6-8-1-3-9(4-2-8)14-7-10(15)5-11(14)12(16)17/h1-4,10-11,15H,5,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUMMXIPTKTCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C2=CC=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-cyanobenzaldehyde with a suitable amine can lead to the formation of the pyrrolidine ring, followed by hydroxylation and carboxylation steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of less toxic reagents are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyanophenyl group can be reduced to form amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Drug Development
The compound has been investigated for its role as a potential drug candidate in treating various conditions, particularly cancers characterized by specific genetic mutations:
- Inhibition of PD-L1 : Recent studies have highlighted the compound's ability to disrupt the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. It has shown comparable binding affinities to known PD-L1 antagonists, indicating its potential as a therapeutic agent in cancer treatment .
| Compound | Binding Affinity (nM) | Activity |
|---|---|---|
| 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid | ~27 | PD-L1 inhibitor |
| BMS1166 | ~8 | PD-L1 inhibitor |
Biological Evaluation
The compound has been evaluated for its biological activity in various assays:
- In Vitro Assays : Studies utilizing Jurkat T cells demonstrated that the compound enhances T-cell receptor (TCR) activation by disrupting PD-1/PD-L1 binding, leading to increased immune response .
- Tumor Uptake Studies : Autoradiography studies indicated that the compound preferentially accumulates in tumors expressing PD-L1, which correlates with its binding affinity .
Antiviral Activity
Emerging research suggests that derivatives of this compound may exhibit antiviral properties:
- Compounds structurally related to this compound have demonstrated potent activity against HIV-1 strains, showcasing their potential as antiviral agents .
Case Study 1: PD-L1 Inhibition
A recent study synthesized several analogs of the compound and tested their efficacy against PD-L1. The results showed that these compounds could effectively inhibit the PD-1/PD-L1 interaction, which is critical for T-cell evasion by tumors. The study provided insights into the structural modifications needed to enhance binding affinity and selectivity .
Case Study 2: Antiviral Screening
Another study focused on the antiviral properties of compounds related to this compound. It was found that certain derivatives exhibited significant inhibitory effects against HIV-1 with low cytotoxicity, highlighting their potential for therapeutic use in viral infections .
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Benzenesulphonyl)-4-hydroxypyrrolidine-2-carboxylic acid (3n)
1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic Acid
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic Acid
- Key Differences : Benzodioxine sulfonyl substituent introduces a fused aromatic system.
- Properties: Molecular formula C13H15NO7S; the sulfonyl group and benzodioxine ring enhance steric bulk and electronic effects, influencing reactivity in coupling reactions .
Functional Group Variations
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid Dibenzyl Amide
(2S)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic Acid
- Key Differences : Hydroxyl group at C4 replaced with a ketone.
- Implications : The ketone introduces a reactive electrophilic site, enabling further functionalization (e.g., reductive amination) .
Stereochemical Variations
(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic Acid
(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic Acid
- Properties : Optical activity ([α]D = -71.1° in CH2Cl2). The trans stereochemistry is critical for enantioselective synthesis in PROTAC development .
Data Tables
Table 1: Comparative Physical and Chemical Properties
Biological Activity
1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a cyanophenyl group and a hydroxyl group, which contributes to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions may lead to the modulation of signaling pathways associated with cancer proliferation, inflammation, and neuroprotection.
Key Mechanisms:
- Enzyme Inhibition : The compound shows potential in inhibiting specific enzymes involved in metabolic pathways, which can be crucial in cancer therapy.
- Receptor Modulation : It may act on neurotransmitter receptors, suggesting possible applications in neurological disorders.
Biological Activities
This compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis.
- Antioxidant Properties : It has shown the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
- Neuroprotective Effects : Research suggests potential benefits in neurodegenerative diseases through modulation of neuronal signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM. Mechanistic studies indicated that the compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the specific molecular targets and pathways involved in its biological activities.
- Formulation Development : To enhance bioavailability and therapeutic outcomes.
Q & A
Q. Key Finding from Analogous Studies :
- Derivatives with para-substituted aryl groups (e.g., 4-cyanophenyl) exhibit enhanced metabolic stability compared to ortho-substituted analogs .
What safety precautions are critical when handling this compound in laboratory settings?
Answer:
While direct safety data for this compound is limited, analogous pyrrolidine derivatives require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
